
O-(2,4,5-trichloro-6-bromophenyl) chlorothioformate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(2,4,5-trichloro-6-bromophenyl) chlorothioformate is an organochlorine compound characterized by the presence of chlorine, bromine, and sulfur atoms within its molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,4,5-trichloro-6-bromophenyl) chlorothioformate typically involves the reaction of 2,4,5-trichloro-6-bromophenol with chlorothioformic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and reaction time are carefully monitored to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent product quality and efficient production. The industrial methods also incorporate purification steps, such as distillation or recrystallization, to obtain the compound in its pure form.
化学反应分析
Types of Reactions
O-(2,4,5-trichloro-6-bromophenyl) chlorothioformate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, resulting in the formation of corresponding phenols and thiols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used to facilitate hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include substituted phenols, thiols, and various oxidation or reduction derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
O-(2,4,5-trichloro-6-bromophenyl) chlorothioformate has several applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds and the synthesis of complex organochlorine compounds.
Biology: It is used in biochemical studies to investigate the effects of organochlorine compounds on biological systems.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides, due to its ability to interact with various biological targets.
作用机制
The mechanism of action of O-(2,4,5-trichloro-6-bromophenyl) chlorothioformate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to the inhibition or modification of the target molecules, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,4,5-Trichlorophenol: A related compound with similar structural features but lacking the bromine and thioformate groups.
2,4,6-Trichlorophenol: Another similar compound with a different substitution pattern on the phenyl ring.
2,4-Dichlorophenol: A compound with fewer chlorine atoms and different chemical properties.
Uniqueness
O-(2,4,5-trichloro-6-bromophenyl) chlorothioformate is unique due to the presence of both bromine and thioformate groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for specific interactions and reactions that are not possible with simpler chlorophenols.
属性
分子式 |
C7HBrCl4OS |
|---|---|
分子量 |
354.9 g/mol |
IUPAC 名称 |
O-(2-bromo-3,4,6-trichlorophenyl) chloromethanethioate |
InChI |
InChI=1S/C7HBrCl4OS/c8-4-5(11)2(9)1-3(10)6(4)13-7(12)14/h1H |
InChI 键 |
DXCMTIGALQVMRS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Br)OC(=S)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


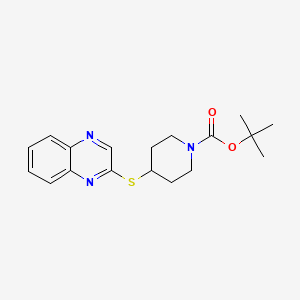
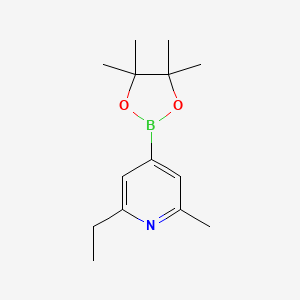


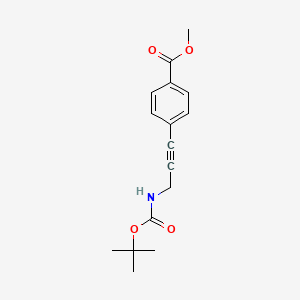
![(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13974765.png)
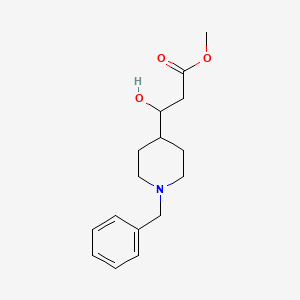
![6-Oxo-1-[(pyridin-2-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13974772.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester](/img/structure/B13974788.png)
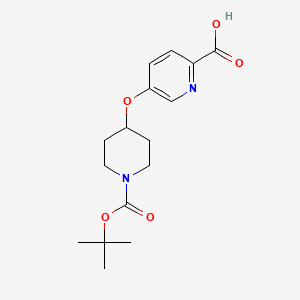
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[3,2-C]pyridine](/img/structure/B13974810.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one](/img/structure/B13974814.png)
